1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
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Overview
Description
1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a triazole moiety and a methoxy-methylbenzenesulfonyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxylated or carbonylated derivative.
Scientific Research Applications
1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be part of its mechanism.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxybenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-(4-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 1-(4-methoxy-3-methylbenzenesulfonyl)-4-(1H-1,2,3-triazol-1-yl)pyrrolidine
Uniqueness
The presence of both the methoxy and methyl groups on the benzenesulfonyl moiety, along with the triazole and piperidine rings, may confer unique properties in terms of biological activity and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-12-11-14(3-4-15(12)22-2)23(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h3-4,7,10-11,13H,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJDTXWGZYKPES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)N3C=CN=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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